Monomethyl fumarate-d3

Description

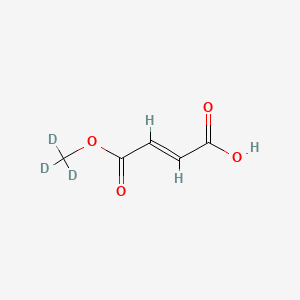

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHAVTQWNUWKEO-SMQGVBCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Monomethyl Fumarate-d3 as a Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Monomethyl fumarate-d3 (MMF-d3), with a primary focus on its application as a tracer in pharmacokinetic studies. The guide details the core signaling pathways of its non-deuterated counterpart, Monomethyl fumarate (B1241708) (MMF), and provides detailed experimental protocols for its use as an internal standard in bioanalytical methods.

Introduction to this compound

This compound is a deuterated form of Monomethyl fumarate, the active metabolite of the multiple sclerosis drug dimethyl fumarate (DMF).[1] The substitution of three hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass, which is readily distinguishable from the endogenous and administered non-deuterated MMF by mass spectrometry.[2] This property makes MMF-d3 an invaluable tool in pharmacokinetic and bioanalytical research. While theoretically, deuterated compounds can be used as tracers to study the metabolic fate of a drug in vivo, the predominant application of MMF-d3 in the available scientific literature is as an internal standard for the accurate quantification of MMF in biological matrices.[2]

Mechanism of Action of Monomethyl Fumarate

The therapeutic effects of Monomethyl fumarate are primarily attributed to its interaction with two key signaling pathways: the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and the Hydroxycarboxylic Acid Receptor 2 (HCAR2) pathway.

Nrf2 Pathway Activation

Monomethyl fumarate is a known activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] MMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that results in the release of Nrf2.[5] Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[3]

HCAR2 Pathway Activation

Monomethyl fumarate is a potent agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), a G-protein coupled receptor found on various immune cells, including microglia.[6][7][8][9][10] The activation of HCAR2 by MMF has been shown to mediate anti-inflammatory effects.[6][7][8] One of the proposed downstream mechanisms involves the activation of the AMPK-Sirt1 axis, which leads to the deacetylation and subsequent inhibition of the pro-inflammatory transcription factor NF-κB.[6][8] This inhibition results in a reduced production of pro-inflammatory cytokines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response [frontiersin.org]

- 8. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

Navigating the Isotopic Landscape: A Technical Guide to the Stability of Monomethyl Fumarate-d3

For researchers, scientists, and drug development professionals, understanding the isotopic stability of a deuterated active pharmaceutical ingredient (API) is paramount to ensuring its therapeutic efficacy and safety. This in-depth technical guide explores the core principles and methodologies for assessing the isotopic stability of Monomethyl fumarate-d3 (MMF-d3), a deuterated isotopologue of the active metabolite of dimethyl fumarate (B1241708) (DMF) and diroximel fumarate (DRF), used in the treatment of relapsing forms of multiple sclerosis.

Monomethyl fumarate (MMF) exerts its therapeutic effects primarily through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[1][2] Deuteration of MMF to MMF-d3 is often employed in pharmacokinetic studies as an internal standard and can be explored for developing a new chemical entity with a potentially altered metabolic profile.[3][4][5] The substitution of hydrogen with deuterium (B1214612) can lead to a stronger C-D bond compared to a C-H bond, a phenomenon known as the kinetic isotope effect, which can influence the rate of metabolism.[6] However, the stability of these deuterium labels is a critical quality attribute, as their loss through back-exchange can negate the intended benefits and complicate analytical interpretations.

Core Concepts in Isotopic Stability

The isotopic stability of MMF-d3 is primarily concerned with the potential for hydrogen/deuterium (H/D) back-exchange, where the deuterium atoms on the molecule are replaced by protons from the surrounding environment. This can occur under various physiological and experimental conditions. Additionally, the overall chemical stability of the molecule under stress conditions is crucial to understand its degradation pathways.

Signaling Pathway of Monomethyl Fumarate

Monomethyl fumarate's primary mechanism of action involves the activation of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[1][7]

Experimental Protocols for Isotopic Stability Assessment

To thoroughly evaluate the isotopic stability of this compound, a series of experiments are recommended. These include assessing H/D back-exchange under physiological conditions and forced degradation studies to identify potential liabilities.

Assessment of H/D Back-Exchange Stability

This protocol is designed to determine the stability of the deuterium label in conditions mimicking biological environments.[8]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in an aprotic, anhydrous solvent such as acetonitrile (B52724) or DMSO.

-

Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, human plasma).

-

-

Incubation:

-

Incubate the samples at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Sample Quenching and Extraction:

-

Immediately stop any potential enzymatic activity by adding a quenching solution like cold acetonitrile.

-

Extract the compound from the matrix, for example, using protein precipitation.

-

-

Analysis:

-

Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.

-

-

Data Interpretation:

-

Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.

-

Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify its degradation products under various stress conditions.[8][9]

Methodology:

-

Prepare Stress Samples:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Store the solid compound or a solution in a sealed vial at 80°C.

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

-

-

Time Points: Collect samples at various time points for each condition.

-

Analysis:

-

Analyze the samples using a stability-indicating method, typically HPLC with UV and/or MS detection.

-

Quantify the amount of the parent compound remaining and identify any major degradation products.

-

Data Presentation

The quantitative data from these stability studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: H/D Back-Exchange Stability of this compound at 37°C

| Time (hours) | Test Medium | % MMF-d3 Remaining (Mean ± SD) | % MMF-d2 Remaining (Mean ± SD) | % MMF-d1 Remaining (Mean ± SD) | % MMF-d0 Remaining (Mean ± SD) |

| 0 | PBS (pH 7.4) | >99.9 ± 0.1 | <0.1 | <0.1 | <0.1 |

| 24 | PBS (pH 7.4) | 99.8 ± 0.2 | 0.1 ± 0.1 | <0.1 | <0.1 |

| 0 | Human Plasma | >99.9 ± 0.1 | <0.1 | <0.1 | <0.1 |

| 24 | Human Plasma | 99.5 ± 0.3 | 0.3 ± 0.1 | 0.1 ± 0.1 | <0.1 |

Note: This table presents hypothetical data for illustrative purposes.

Table 2: Forced Degradation of this compound

| Stress Condition | Duration | % MMF-d3 Remaining (Mean ± SD) | Major Degradation Products |

| 0.1 M HCl (60°C) | 24 hours | 85.2 ± 1.5 | Fumaric acid-d2, Methanol |

| 0.1 M NaOH (60°C) | 4 hours | 10.5 ± 2.1 | Fumaric acid-d2, Methanol |

| 3% H₂O₂ (RT) | 24 hours | 98.1 ± 0.8 | Minor oxidative adducts |

| Thermal (80°C) | 7 days | 99.2 ± 0.5 | Not detected |

| Photolytic | 24 hours | 97.5 ± 1.1 | Isomerization products |

Note: This table presents hypothetical data for illustrative purposes.

Conclusion

A thorough understanding of the isotopic and chemical stability of this compound is critical for its successful development and application, whether as a therapeutic agent or an analytical standard. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to ensure the quality, safety, and efficacy of this deuterated compound. The activation of the Nrf2 pathway by MMF underscores its therapeutic potential, and ensuring the stability of its deuterated analogue is a key step in harnessing any potential benefits of isotopic substitution.

References

- 1. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]

- 2. Monomethyl fumarate - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. d-nb.info [d-nb.info]

- 5. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]

- 6. Deuterated Compounds [simsonpharma.com]

- 7. Monomethyl fumarate promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical and Physical Properties of Deuterated Monomethyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated Monomethyl Fumarate (B1241708) (MMF-d3) is a stable, isotopically labeled form of monomethyl fumarate (MMF), the active metabolite of several approved drugs for relapsing forms of multiple sclerosis, including dimethyl fumarate and diroximel fumarate.[1][2] The strategic replacement of hydrogen atoms with deuterium (B1214612) in the methyl group offers a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies, due to the kinetic isotope effect. This technical guide provides a comprehensive overview of the chemical and physical properties of deuterated monomethyl fumarate, detailed experimental protocols, and insights into its biological interactions.

Chemical and Physical Properties

The incorporation of deuterium atoms into the methyl group of monomethyl fumarate results in a molecule with a higher molecular weight and potentially altered physicochemical properties compared to its non-deuterated counterpart. These differences, while subtle, are significant for its use as an internal standard in bioanalytical methods and may influence its pharmacokinetic profile.

Table 1: Physicochemical Properties of Deuterated and Non-Deuterated Monomethyl Fumarate

| Property | Deuterated Monomethyl Fumarate (MMF-d3) | Monomethyl Fumarate (MMF) |

| Molecular Formula | C₅H₃D₃O₄ | C₅H₆O₄ |

| Molar Mass | 133.12 g/mol | 130.10 g/mol [3] |

| Melting Point | 144-147 °C | Not specified |

| Solubility | Soluble in DMSO and Methanol (B129727) (Slightly) | Not specified |

| Appearance | White to Off-White Solid | Not specified |

Synthesis of Deuterated Monomethyl Fumarate

Plausible Synthesis Protocol:

-

Ring-opening of Maleic Anhydride (B1165640) with Deuterated Methanol: Maleic anhydride would be reacted with deuterated methanol (CD₃OD) to yield monomethyl-d3 maleate (B1232345). This reaction is typically carried out at room temperature or with gentle heating.[5][7]

-

Isomerization to Monomethyl-d3 Fumarate: The resulting monomethyl-d3 maleate would then be isomerized to the more stable trans-isomer, monomethyl-d3 fumarate. This isomerization can be catalyzed by various reagents, including fumaryl (B14642384) chloride or by heating in the presence of a suitable solvent like ethyl acetate.[5][8]

-

Purification: The final product, monomethyl fumarate-d3, would be purified through recrystallization to remove any unreacted starting materials or byproducts.

Experimental Protocols

Deuterated monomethyl fumarate is crucial as an internal standard in the bioanalysis of monomethyl fumarate in biological matrices, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Bioanalytical Method for Quantification of Monomethyl Fumarate using MMF-d3

This protocol outlines a typical LC-MS/MS method for the quantification of MMF in human plasma.

1. Sample Preparation (Solid Phase Extraction - SPE): [1][9][10][11]

-

Spiking: To a 100 µL aliquot of human plasma, add a known concentration of the internal standard (this compound).

-

Precipitation: Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the analyte (MMF) and the internal standard (MMF-d3) with a strong organic solvent (e.g., acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis: [1]

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is commonly employed.

-

Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is typical.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both MMF and MMF-d3.

-

Experimental Workflow for Bioanalysis

References

- 1. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN111116313B - Preparation method of deuterated methanol - Google Patents [patents.google.com]

- 3. Monomethyl Fumarate | C5H6O4 | CID 5369209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US10626076B2 - Process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]

- 5. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN100537513C - Preparation technology of monomethyl fumarate - Google Patents [patents.google.com]

- 8. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]

- 9. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dispersive Micro-Solid Phase Extraction for Sensitive Determination of Methotrexate from Human Saliva Followed by Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dispersive Micro-Solid Phase Extraction for Sensitive Determination of Methotrexate from Human Saliva Followed by Spectrophotometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Monomethyl Fumarate-d3 as a Metabolite of Deuterium-Labeled Dimethyl Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl fumarate (B1241708) (DMF) is an oral therapeutic approved for the treatment of relapsing forms of multiple sclerosis (MS) and psoriasis. Following oral administration, DMF is rapidly and completely hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues into its active metabolite, monomethyl fumarate (MMF).[1][2][3] Consequently, DMF is not quantifiable in plasma, and the pharmacological activity is attributed to MMF.[3][4] The therapeutic effects of MMF are believed to be mediated, at least in part, through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[4]

Deuterium-labeled compounds, such as dimethyl fumarate-d6, are of significant interest in drug development. The substitution of hydrogen with deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile. This "deuterium effect" or "kinetic isotope effect" can result in a slower rate of metabolism, leading to increased drug exposure and potentially allowing for lower or less frequent dosing. This technical guide explores the role of monomethyl fumarate-d3 (MMF-d3) as the primary metabolite of deuterium-labeled dimethyl fumarate (DMF-d6), summarizing the available (though limited) quantitative data, detailing relevant experimental protocols, and visualizing key pathways.

While MMF-d3 is widely used as an internal standard in the bioanalysis of MMF due to its similar chemical properties and distinct mass,[1][5] comprehensive studies detailing the comparative pharmacokinetics of MMF-d3 as a metabolite of a deuterated parent drug versus non-deuterated MMF are not extensively available in the public domain. This guide, therefore, focuses on the established metabolism and analysis of the non-deuterated compound, providing a framework for the anticipated behavior of its deuterated analog.

Metabolism of Dimethyl Fumarate to Monomethyl Fumarate

The metabolic conversion of DMF to MMF is a simple hydrolysis reaction catalyzed by esterase enzymes. In the case of deuterium-labeled DMF (DMF-d6), where the six hydrogen atoms on the two methyl groups are replaced with deuterium, the resulting MMF metabolite would be MMF-d3, with one of the deuterated methyl groups remaining.

Pharmacokinetics of Monomethyl Fumarate

Pharmacokinetic studies have been conducted on MMF following the oral administration of non-deuterated DMF. Key parameters from a study in healthy volunteers are summarized below. It is important to note that direct, publicly available comparative data for MMF-d3 is lacking.

| Parameter | Value (following 240 mg DMF administration) | Reference |

| Tmax (median) | 2.0 - 2.5 hours | [6] |

| Cmax (mean) | 1.87 mg/L (in MS patients with food) | [6] |

| AUC (mean) | 8.21 mg·hr/L (in MS patients with food) | [6] |

| Volume of Distribution (Vd) | 53 - 73 L | [6] |

| Plasma Protein Binding | 27 - 45% | [6] |

| Terminal Half-life (t1/2) | Approximately 1 hour | [6] |

Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate in Humans.

A study comparing a single oral dose of Bafiertam™ (190 mg MMF) with Tecfidera® (240 mg DMF) in healthy subjects provided the following pharmacokinetic data for MMF:

| Parameter | Bafiertam™ (190 mg MMF) | Tecfidera® (240 mg DMF) | Reference |

| Cmax (ng/mL) (Geometric Mean) | 2952 (26.4% CV) | 3051 (25.0% CV) | [7] |

| AUC0-t (ngh/mL) (Geometric Mean) | 2952 (26.4% CV) | 3051 (25.0% CV) | [7] |

| AUC0-inf (ngh/mL) (Geometric Mean) | 2984 (25.9% CV) | 3203 (24.3% CV) | [7] |

| Tmax (median, hours) | 4.03 | 2.50 | [4] |

Table 2: Comparative Pharmacokinetics of MMF after Administration of MMF and DMF.

Experimental Protocols

Bioanalytical Method for MMF in Human Plasma

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of MMF in human plasma, utilizing MMF-d3 as an internal standard.[1][5]

1. Sample Preparation (Solid Phase Extraction - SPE) [1][8]

-

To a 100 µL aliquot of human plasma, add the MMF-d3 internal standard.

-

The samples are then loaded onto a pre-conditioned SPE cartridge.

-

The cartridge is washed to remove interfering substances.

-

The analyte (MMF) and internal standard (MMF-d3) are eluted with an appropriate solvent.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) [1][9]

-

Column: A C18 reversed-phase column (e.g., Zodiac C18).[8][9]

-

Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 70:30 v/v or 75:25 v/v).[1][9]

-

Flow Rate: 0.5 mL/min.[9]

-

Injection Volume: 10 µL.

3. Tandem Mass Spectrometry (MS/MS) [1][5]

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for MMF and MMF-d3 are monitored for quantification.

Pharmacokinetic Study Design[10]

A typical clinical study to evaluate the pharmacokinetics of MMF would involve:

-

Study Population: Healthy adult volunteers.

-

Study Design: A single-dose, open-label, randomized, two-way crossover design is often employed to compare different formulations.

-

Drug Administration: Subjects receive a single oral dose of the drug product (e.g., DMF-d6 capsules) after an overnight fast.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo conversion of DMF to MMF. Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of MMF (or MMF-d3) are determined using a validated LC-MS/MS method as described above.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.

Mechanism of Action: The Nrf2 Signaling Pathway

The primary mechanism by which MMF is thought to exert its therapeutic effects is through the activation of the Nrf2 signaling pathway.[10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12]

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[11] MMF, being an electrophile, is thought to react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2.[11] As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[12] These genes encode for proteins involved in antioxidant defense (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and anti-inflammatory responses.

Conclusion

This compound is the expected active metabolite of deuterium-labeled dimethyl fumarate. While the deuteration of DMF holds the potential for modifying its pharmacokinetic profile, likely through a kinetic isotope effect that could slow its metabolism, there is a notable absence of publicly available, direct comparative studies on the pharmacokinetics of MMF-d3 versus MMF. The established bioanalytical methods using MMF-d3 as an internal standard provide a robust framework for future studies in this area. The primary mechanism of action via the Nrf2 pathway is a critical aspect of its pharmacological activity. Further research is warranted to fully elucidate the potential benefits of deuteration on the clinical profile of this important therapeutic agent.

References

- 1. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. d-nb.info [d-nb.info]

- 8. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL FUMARATE BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]

- 9. ejbps.com [ejbps.com]

- 10. researchgate.net [researchgate.net]

- 11. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Isotopic Labeling in Modern Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A thorough understanding of a new chemical entity's (NCE) absorption, distribution, metabolism, and excretion (ADME) is fundamental to modern drug development. Characterizing these pharmacokinetic properties is critical for assessing the safety and efficacy of a potential therapeutic. Isotopic labeling, the process of incorporating stable (non-radioactive) or radioactive isotopes into a drug molecule, has become an essential tool for these investigations. This technique enables researchers to trace the journey of a drug and its metabolites through a biological system with remarkable precision and sensitivity.[1] This technical guide provides an in-depth overview of the principles, applications, experimental protocols, and data interpretation of isotopic labeling in drug metabolism studies.

Core Principles of Isotopic Labeling

Isotopic labeling involves the strategic replacement of one or more atoms in a drug molecule with their corresponding isotopes. While chemically identical to their unlabeled counterparts and generally exhibiting the same biological behavior, these labeled molecules possess a different mass or are radioactive.[1] This key difference allows them to be distinguished and quantified using specialized analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The choice between using a stable or radioactive isotope depends on the specific objectives of the study, the analytical capabilities available, and safety considerations.

Stable Isotopes

Stable isotopes are non-radioactive and contain an additional neutron compared to the more common isotope of an element. Their use in human studies is advantageous due to the absence of radiation exposure, making them ideal for studies in vulnerable populations and for repeat-dosing regimens.[2] Commonly used stable isotopes in drug metabolism include:

-

Deuterium (B1214612) (²H): Often used to investigate kinetic isotope effects, which can provide insights into the mechanisms of metabolic reactions. However, the bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can sometimes alter the rate of metabolism.

-

Carbon-13 (¹³C): A preferred stable isotope for labeling as it is less likely to alter the metabolic fate of the drug compared to deuterium.[3] ¹³C-labeled compounds are invaluable for tracing metabolic pathways and quantifying metabolites.[]

-

Nitrogen-15 (¹⁵N): Used when the drug molecule contains nitrogen atoms at metabolically stable positions.

Radioisotopes

Radioisotopes spontaneously decay, emitting radiation that can be detected with high sensitivity. This property makes them extremely useful for tracing drug molecules and their metabolites, even at very low concentrations. The most commonly used radioisotopes in drug metabolism studies are:

-

Tritium (³H): A beta-emitter with a half-life of 12.3 years.[3]

-

Carbon-14 (¹⁴C): A beta-emitter with a long half-life of 5,730 years, making it suitable for long-term studies.[3] Due to its metabolic stability when incorporated into the core structure of a molecule, ¹⁴C is often the radioisotope of choice for ADME studies.[5]

Applications in Drug Metabolism Studies

Isotopic labeling is a versatile technique with a wide range of applications throughout the drug development process:

-

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Radiolabeled compounds, particularly with ¹⁴C, are the gold standard for human ADME or "mass balance" studies. These studies provide a complete picture of how a drug is absorbed, where it distributes in the body, how it is metabolized, and the routes and rates of its excretion.[6]

-

Metabolite Identification and Profiling: By tracking the isotopic label, researchers can readily distinguish drug-related metabolites from endogenous compounds in complex biological matrices like plasma, urine, and feces.[5]

-

Pharmacokinetic (PK) Analysis: Isotopic labeling allows for precise quantification of the parent drug and its metabolites over time, which is essential for determining key PK parameters such as clearance, volume of distribution, and half-life.[7]

-

Absolute Bioavailability Studies: A "microdose" of an isotopically labeled intravenous (IV) tracer can be administered concomitantly with an oral dose of the unlabeled drug. This dual-tracer approach allows for the determination of absolute bioavailability in a single study, saving time and resources.[8]

-

Metabolic Pathway Elucidation: Stable isotope labeling, coupled with techniques like metabolic flux analysis, can be used to trace the flow of atoms through metabolic pathways, providing insights into how a drug may alter cellular metabolism.[2][9]

-

Enzyme Kinetics: Labeled substrates are used to study the kinetics of drug-metabolizing enzymes, helping to identify the specific enzymes responsible for a drug's metabolism and to investigate potential drug-drug interactions.

Quantitative Data Presentation

The quantitative data derived from isotopic labeling studies are crucial for regulatory submissions and for making informed decisions in drug development. The following tables provide examples of the types of data obtained from human ADME studies.

Table 1: Mass Balance Results for [¹⁴C]Almonertinib in Healthy Chinese Subjects

| Parameter | Mean ± SD |

| Cumulative Excretion (% of Administered Dose) | |

| Total (Urine + Feces) | 90.19 ± 4.18 |

| Feces | 84.75 ± 3.35 |

| Urine | 5.44 ± 0.83 |

| Pharmacokinetic Parameters of Total Radioactivity (TRA) in Plasma | |

| Tmax (h) | 4.0 |

| T½ (h) | 863 ± 930 |

| Data from a study involving a single oral dose of 110 mg/50 µCi [¹⁴C]almonertinib.[10] |

Table 2: Excretion of Radioactivity Following a Single Subcutaneous Dose of ¹⁴C-guadecitabine

| Time Interval (h) | Mean Cumulative Excretion (% of Dose) |

| 24 | 77.3 |

| 48 | 86.8 |

| Total Recovered | 90.5 |

| Data from a study in patients with advanced cancer.[11] |

Table 3: Metabolite Quantification in Urine After Administration of ¹⁴C-guadecitabine

| Metabolite | Mean % of Administered Dose in Urine (0-48h) |

| Metabolite 1 | 45.2 |

| Metabolite 2 | 20.8 |

| Metabolite 3 | 10.5 |

| Metabolite 4 | 5.7 |

| Metabolite 5 | 4.5 |

| Quantification based on radioactivity counts in radiochromatograms.[11] |

Experimental Protocols

Detailed and well-controlled experimental protocols are essential for the successful execution of isotopic labeling studies. Below are generalized methodologies for two key types of studies.

Protocol 1: Human ¹⁴C-ADME (Mass Balance) Study

Objective: To determine the absorption, metabolism, and primary routes and rates of excretion of a drug and its metabolites.

Methodology:

-

Radiolabeling: Synthesize the drug with a ¹⁴C label at a metabolically stable position.

-

Subject Recruitment: Enroll a small cohort of healthy volunteers (typically 6-8).

-

Dosing: Administer a single oral dose of the ¹⁴C-labeled drug, usually as a solution or capsule. The total radioactive dose is typically in the range of 50-100 µCi.[6]

-

Sample Collection: Collect blood, urine, and feces at predefined intervals for an extended period (e.g., up to 10 days or until radioactivity levels in excreta are negligible). Sample collection continues until at least 90% of the administered radioactive dose is recovered.

-

Sample Analysis:

-

Total Radioactivity Measurement: Quantify the total radioactivity in all biological samples using liquid scintillation counting (LSC).

-

Metabolite Profiling: Separate the parent drug and its metabolites in plasma, urine, and feces using high-performance liquid chromatography (HPLC) with radiochemical detection.

-

Metabolite Identification: Elucidate the structures of the major metabolites using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

-

-

Data Analysis: Calculate pharmacokinetic parameters for the parent drug and total radioactivity. Determine the percentage of the administered dose excreted in urine and feces and the proportion of each metabolite.

Protocol 2: Stable Isotope-Labeled Intravenous Microdose Study for Absolute Bioavailability

Objective: To determine the absolute bioavailability of an orally administered drug.

Methodology:

-

Isotopic Labeling: Synthesize the drug with a stable isotope label (e.g., ¹³C or ¹⁵N).

-

Subject Recruitment: Enroll a cohort of healthy volunteers.

-

Dosing: Administer a therapeutic oral dose of the unlabeled drug and a concomitant intravenous (IV) microdose (typically ≤100 µg) of the stable isotope-labeled drug.[8]

-

Sample Collection: Collect serial blood samples over a defined period.

-

Sample Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify the concentrations of the unlabeled (from the oral dose) and the labeled (from the IV dose) drug in plasma.

-

Data Analysis:

-

Calculate the area under the plasma concentration-time curve (AUC) for both the oral (AUCoral) and intravenous (AUCIV) administrations.

-

Calculate the absolute bioavailability (F) using the following formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

-

Visualizations

Experimental Workflow for a Human ¹⁴C-ADME Study

Caption: Workflow for a typical human ¹⁴C-ADME study.

Logical Relationship in a Stable Isotope Microdosing Study

Caption: Logical flow for determining absolute bioavailability.

Signaling Pathway: Drug Effect on Central Carbon Metabolism

Caption: Drug X inhibits an enzyme in central carbon metabolism.

Conclusion

Isotopic labeling is a powerful and indispensable technology in drug metabolism research. From defining the fundamental ADME properties of a new drug candidate to elucidating its impact on metabolic pathways, the data generated from these studies are critical for advancing safe and effective medicines. The choice of isotope and experimental design must be carefully considered to address the specific scientific questions at hand. As analytical technologies continue to improve in sensitivity and resolution, the applications of isotopic labeling in drug development will undoubtedly continue to expand, providing ever more detailed insights into the intricate interactions between drugs and biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. metsol.com [metsol.com]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 5. openmedscience.com [openmedscience.com]

- 6. sgs.com [sgs.com]

- 7. The phase 0 microdosing concept - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Absorption, metabolism, excretion, and safety of [14C]almonertinib in healthy Chinese subjects - Zhou - Annals of Translational Medicine [atm.amegroups.org]

- 11. Mass balance and metabolite profiling of 14C-guadecitabine in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation into MMF-d3 for Neuroprotective Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigation into deuterated monomethyl fumarate (B1241708) (MMF-d3) as a potential neuroprotective agent. While direct research on MMF-d3 for neuroprotection is emerging, this document synthesizes the foundational knowledge of its non-deuterated counterpart, monomethyl fumarate (MMF), the active metabolite of the approved multiple sclerosis drug, dimethyl fumarate (DMF). The guide elucidates the scientific rationale for employing deuterium (B1214612) in drug design, focusing on the kinetic isotope effect to enhance pharmacokinetic properties. It details the primary mechanism of action of MMF through the Nrf2 signaling pathway and presents key preclinical data and experimental methodologies. This document serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of MMF-d3 in neurodegenerative diseases.

Introduction: The Rationale for Deuterating Monomethyl Fumarate

The pursuit of novel neuroprotective therapies is driven by the significant unmet medical need in a range of neurodegenerative diseases. Monomethyl fumarate (MMF) has demonstrated neuroprotective effects, primarily through the activation of the Nrf2 antioxidant response pathway.[1][2] However, optimizing the pharmacokinetic profile of therapeutic agents can lead to improved efficacy, safety, and patient compliance.

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategic approach in drug development to improve the metabolic stability of a molecule.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of enzymatic metabolism, a phenomenon known as the kinetic isotope effect .[3][4]

The potential advantages of developing MMF-d3 for neuroprotective research include:

-

Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life and more sustained plasma concentrations.[1]

-

Enhanced Therapeutic Efficacy: More consistent drug exposure could lead to more pronounced and durable pharmacodynamic effects.

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient adherence.[1]

-

Improved Safety Profile: By potentially altering metabolic pathways, deuteration can reduce the formation of toxic metabolites.[1]

While MMF-d3 has been utilized as an internal standard in pharmacokinetic studies, its therapeutic potential as a neuroprotective agent is an active area of investigation.[5] This guide will explore the established mechanisms and data for MMF as a proxy for the anticipated properties of MMF-d3.

Mechanism of Action: The Nrf2 Pathway

The primary neuroprotective mechanism of MMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1]

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, an electrophilic molecule, is thought to react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex.

The dissociation from Keap1 allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of numerous protective genes, including those encoding for enzymes involved in glutathione (B108866) synthesis and recycling, as well as antioxidant proteins.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on MMF, which serves as a surrogate for the anticipated effects of MMF-d3.

Table 1: In Vitro Neuroprotective Effects of MMF

| Cell Type | Insult/Model | MMF Concentration (µM) | Outcome Measure | Result | Reference |

| Neuronal Cells | Oxidative Stress | 10 | Cell Viability | Increased | [6] |

| Neuronal Cells | Apoptosis | 10 | Apoptosis Rate | Decreased | [7] |

| Microglia | LPS-induced Inflammation | 10 | Nitric Oxide Production | Inhibited | [2][7] |

Table 2: In Vivo Neuroprotective Effects of MMF in an MPTP Mouse Model of Parkinson's Disease

| Treatment Group | Parameter | Result |

| MPTP + Vehicle | Tyrosine Hydroxylase (TH)-positive neurons in Substantia Nigra | Significant Reduction |

| MPTP + MMF | Tyrosine Hydroxylase (TH)-positive neurons in Substantia Nigra | Protection against neuron loss |

| MPTP + Vehicle | Striatal Dopamine (B1211576) Levels | Significant Depletion |

| MPTP + MMF | Striatal Dopamine Levels | Attenuation of dopamine depletion |

Note: This table is a qualitative summary of findings from a study by Ahuja et al. (2016), as specific quantitative values were not provided in the abstract.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of MMF research. These protocols can be adapted for the investigation of MMF-d3.

Cell Viability Assay (MTT Assay)

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of MMF-d3 for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to an oxidative agent (e.g., 100 µM H₂O₂) for a further 24 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

-

Cell Culture: Grow neuronal cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with MMF-d3 for various time points (e.g., 0, 1, 2, 4, 8 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

-

Blocking: Block non-specific binding with 5% bovine serum albumin (BSA) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine Nrf2 translocation.

Conclusion and Future Directions

The deuteration of monomethyl fumarate to MMF-d3 presents a promising strategy for developing an enhanced neuroprotective therapeutic. Based on the well-established mechanism of action of MMF, MMF-d3 is anticipated to exert its effects through the activation of the Nrf2 signaling pathway, leading to a robust antioxidant and cytoprotective response. The potential for an improved pharmacokinetic profile with MMF-d3 warrants further preclinical investigation.

Future research should focus on:

-

Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the neuroprotective efficacy and pharmacokinetic profiles of MMF and MMF-d3.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between MMF-d3 exposure and its neuroprotective effects.

-

Investigation in Diverse Neurodegenerative Models: Evaluating the efficacy of MMF-d3 in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.

-

Safety and Toxicology Studies: Comprehensive assessment of the safety profile of MMF-d3.

This technical guide provides a foundational framework for the continued investigation of MMF-d3 as a novel neuroprotective agent. The strategic application of deuteration chemistry to a molecule with a known and relevant mechanism of action represents a compelling approach in the quest for effective treatments for neurodegenerative diseases.

References

- 1. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 7. neulandlabs.com [neulandlabs.com]

Exploring the Therapeutic Potential of Fumarates in Retinal Disease Models: A Technical Guide

Disclaimer: As of the latest literature review, there is no specific peer-reviewed research or clinical trial data available for "MMF-d3" (deuterated monomethyl fumarate) in the context of retinal diseases. The principle of deuteration, which involves substituting hydrogen with its heavier isotope deuterium, is a strategy employed in drug development to slow down metabolic processes and prolong a drug's therapeutic effect.[1] While this approach has been explored for other ophthalmological drugs, its application to monomethyl fumarate (B1241708) in retinal disease remains to be publicly documented.[]

This guide will, therefore, focus on the extensive research available for Monomethyl Fumarate (MMF) , the active metabolite of Dimethyl Fumarate (DMF), and its application in various models of retinal disease. The information presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic mechanisms and experimental validation of this compound class for retinal pathologies.

Introduction to Monomethyl Fumarate (MMF) and its Relevance in Retinal Diseases

Monomethyl Fumarate (MMF) is a fumaric acid ester that has garnered significant attention for its potent anti-inflammatory and antioxidant properties.[3] It is the active metabolite of Dimethyl Fumarate (DMF), a drug approved for the treatment of multiple sclerosis and psoriasis.[3][4] The primary mechanism of action of MMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the expression of a wide array of cytoprotective genes.[3]

Oxidative stress and inflammation are key pathological drivers in a multitude of retinal diseases, including age-related macular degeneration (AMD), diabetic retinopathy, and inherited retinal degenerations.[4][5] By targeting these fundamental disease processes, MMF presents a promising therapeutic strategy for a broad range of retinal disorders.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of MMF and its prodrug DMF in various retinal disease models.

Table 1: Efficacy of DMF/MMF in a Light-Induced Photoreceptor Loss Model

| Parameter | Treatment Group | Dose | Outcome | Reference |

| Retinal Degeneration | DMF | 15 mg/kg | Significant reduction in retinal degeneration | [5] |

| Retinal Degeneration | DMF | 30 mg/kg | Significant reduction in retinal degeneration | [5] |

| Glutathione (B108866) (GSH) Levels | DMF | 15 or 30 mg/kg | Increased GSH levels in the retina and choroid | [5] |

| Microglial Activation | DMF | 15 or 30 mg/kg | Reduced microglial activation in the outer retinal layers | [5] |

Table 2: Efficacy of DMF in an Experimental Autoimmune Uveitis (EAU) Model

| Parameter | Treatment Group | Outcome | Reference |

| Nitric Oxide (NO) Production | DMF | Significant reduction in plasma NO | [6] |

| TNF-α Production | DMF | Significant reduction in plasma TNF-α | [6] |

| Retinal iNOS Expression | DMF | Significant decrease | [6] |

| Retinal CD68 Expression | DMF | Significant decrease | [6] |

| Retinal CD20 Expression | DMF | Significant decrease | [6] |

| Retinal CD25 Expression | DMF | Significant increase | [6] |

Experimental Protocols

Light-Induced Photoreceptor Loss Model

This model is used to simulate retinal degeneration associated with oxidative stress.

-

Animal Model: C57BL/6J mice.

-

Procedure:

-

One eye of each mouse is irradiated with a LED cold light lamp to induce photoreceptor damage. The contralateral eye serves as a control.

-

Mice are treated with either DMF (15 or 30 mg/kg bodyweight) or a vehicle control.

-

Retinal neurodegeneration is assessed longitudinally using in vivo retinal imaging techniques such as optical coherence tomography (OCT).

-

At the end of the study, retinal tissue is collected for further analysis.

-

-

Outcome Measures:

-

Histology: Quantification of photoreceptor cell layers and assessment of retinal morphology.

-

Biochemical Analysis: Measurement of glutathione (GSH) levels in the retina and choroid to assess the antioxidant response.

-

Immunohistochemistry: Staining for markers of microglial activation (e.g., Iba1) to evaluate the inflammatory response.[5]

-

Experimental Autoimmune Uveitis (EAU) Model

This model mimics human endogenous uveitis, an inflammatory condition of the eye.

-

Animal Model: Female Wistar rats.

-

Induction of EAU: Immunization with bovine retinal extract.

-

Treatment: Administration of DMF.

-

Sample Collection: On day 14 post-immunization, blood and eye tissues are collected.

-

Outcome Measures:

-

Plasma Analysis: Measurement of inflammatory markers such as nitric oxide (NO) and TNF-α.

-

Histology: Evaluation of the histological structure of the eye to assess inflammation and tissue damage.

-

Immunohistochemistry: Staining of retinal tissue for various inflammatory cell markers, including iNOS, CD68, CD20, CD25, CD4, and CD8.[6]

-

Signaling Pathways and Experimental Workflows

MMF-Mediated Nrf2 Signaling Pathway

Caption: MMF activates the Nrf2 pathway, leading to cellular protection.

Experimental Workflow for MMF in a Retinal Disease Model

References

- 1. Effective for longer thanks to deuterium! - Italian Ophthalmologist [oculistaitaliano.it]

- 3. The Challenge of Dimethyl Fumarate Repurposing in Eye Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective Properties of Dimethyl Fumarate Measured by Optical Coherence Tomography in Non-inflammatory Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beneficial effect of dimethyl fumarate on experimental autoimmune uveitis is dependent of pro-inflammatory markers immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and the life sciences, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide provides an in-depth exploration of the fundamental principles, practical applications, and detailed methodologies of using stable isotope-labeled internal standards (SIL-ISs). The integration of SIL-ISs into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality, reproducible, and accurate quantitative data.

Core Principles of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with their stable (non-radioactive) heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The key principle behind their use is that a SIL-IS is chemically and physically almost identical to the analyte of interest. This near-perfect analogy allows it to act as an ideal internal standard, co-eluting with the analyte during chromatography and experiencing the same effects during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known amount of the SIL-IS to a sample at the beginning of the workflow, the ratio of the analyte's signal to the SIL-IS's signal can be used for accurate quantification, effectively normalizing for variations that occur throughout the analytical process.[3] This technique, known as stable isotope dilution (SID), is considered the gold standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

The selection of an appropriate SIL-IS is critical for robust assay performance. The ideal SIL-IS possesses the following characteristics:

-

High Isotopic Purity: The SIL-IS should have a minimal amount of the unlabeled analyte to prevent interference and ensure accurate measurement.[5]

-

Sufficient Mass Difference: A mass difference of at least 3 Daltons between the analyte and the SIL-IS is generally recommended for small molecules to avoid isotopic overlap in the mass spectrum.[5][6]

-

Stable Isotope Labeling: The isotopes must be incorporated at a chemically stable position within the molecule to prevent exchange with the solvent or other molecules during sample processing.[5] For example, deuterium labels should not be placed on heteroatoms like oxygen or nitrogen.[5]

-

Co-elution with the Analyte: In chromatographic methods, the SIL-IS should have the same retention time as the analyte to ensure they experience identical matrix effects.[5]

Data Presentation: The Impact of SIL-IS on Assay Performance

The inclusion of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of quantitative bioanalytical methods. The following tables summarize data from various studies, illustrating the superior performance of methods employing SIL-ISs compared to those using other quantification strategies.

Table 1: Comparison of Quantification Methods for a Drug in Human Plasma

| Quantification Method | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| External Standard | 10 | -25.3 | 18.7 |

| 100 | -22.8 | 15.4 | |

| 500 | -28.1 | 19.2 | |

| Analog Internal Standard | 10 | -8.5 | 9.8 |

| 100 | -6.2 | 7.5 | |

| 500 | -9.1 | 8.3 | |

| Stable Isotope-Labeled IS | 10 | 1.2 | 3.5 |

| 100 | -0.8 | 2.1 | |

| 500 | 0.5 | 1.8 |

This table presents hypothetical data summarizing the typical performance differences between external standard, analog internal standard, and stable isotope-labeled internal standard methods for drug quantification in human plasma.

Table 2: Comparison of Deuterium (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards for Cannabinoid Analysis

| Feature | Deuterium (²H) Labeled IS | ¹³C Labeled IS |

| Co-elution with Analyte | Potential for chromatographic shift (Isotope Effect) | Identical retention time |

| Matrix Effect Compensation | Can be incomplete due to chromatographic shifts, leading to differential ion suppression/enhancement. | More effective and reliable as both analyte and IS experience the same matrix environment.[1] |

| Accuracy & Precision | Prone to inaccuracies, especially in complex matrices. | Higher accuracy and precision. |

| Cost & Availability | Generally lower cost and more readily available. | Typically more expensive and may require custom synthesis.[7] |

This table compares the key characteristics and performance of deuterium and carbon-13 labeled internal standards in cannabinoid analysis.[1]

Experimental Protocols

This section provides a detailed methodology for a common application of stable isotope-labeled internal standards: the quantitative analysis of a small molecule drug in a biological matrix using LC-MS/MS.

General Workflow for Quantitative Bioanalysis using SIL-IS and LC-MS/MS

Objective: To accurately quantify the concentration of a target analyte in a biological sample (e.g., plasma, urine).

Materials and Reagents:

-

Analyte of interest

-

Stable Isotope-Labeled Internal Standard (SIL-IS)

-

Control biological matrix (e.g., human plasma)

-

Organic solvents (e.g., methanol, acetonitrile (B52724), HPLC-grade)

-

Formic acid (or other appropriate mobile phase modifier)

-

Precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of the analyte and the SIL-IS in an appropriate organic solvent (e.g., methanol).[8]

-

Prepare a series of calibration standards by spiking the analyte stock solution into the control biological matrix to achieve a desired concentration range (e.g., 1-1000 ng/mL).[8]

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.[8]

-

Prepare a working solution of the SIL-IS at a fixed concentration (e.g., 100 ng/mL) in an appropriate solvent.[8]

-

-

Sample Preparation (Protein Precipitation):

-

To a small volume of each sample (calibrator, QC, or unknown), add a fixed volume of the SIL-IS working solution.[8]

-

Vortex briefly to ensure thorough mixing.

-

Add a larger volume of a cold precipitation solvent (e.g., 3 volumes of acetonitrile with 0.1% formic acid) to precipitate proteins.[5]

-

Vortex again and then centrifuge at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Separate the analyte and SIL-IS from other matrix components using a suitable HPLC or UPLC column and mobile phase gradient.[5]

-

Detect the analyte and SIL-IS using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4]

-

Optimize and define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.[8]

-

-

Data Processing and Quantification:

-

Integrate the peak areas for the analyte and the SIL-IS in each sample.[8]

-

Calculate the Peak Area Ratio (Analyte Peak Area / SIL-IS Peak Area).[8]

-

Generate a calibration curve by plotting the Peak Area Ratio versus the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[8]

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their Peak Area Ratios from the calibration curve.[8]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the application of stable isotope-labeled internal standards.

Caption: Workflow for the selection of a stable isotope-labeled internal standard.

Caption: General workflow for quantitative analysis using a SIL-IS and LC-MS/MS.

Caption: The principle of correcting for analytical variability using a SIL-IS.

Conclusion

The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-ISs provide a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices.[5] For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny.

References

- 1. benchchem.com [benchchem.com]

- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. imreblank.ch [imreblank.ch]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Throughput Quantification of Monomethyl Fumarate in Human Plasma using Monomethyl Fumarate-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Monomethyl fumarate (B1241708) (MMF) in human plasma. Dimethyl fumarate (DMF) is a prodrug that is rapidly and extensively converted to its active metabolite, MMF, by esterases in the body.[1][2][3][4] Therefore, the accurate quantification of MMF is crucial for pharmacokinetic and drug metabolism studies. This method employs a stable isotope-labeled internal standard, Monomethyl fumarate-d3 (MMF-d3), to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure using solid-phase extraction (SPE) or protein precipitation, followed by rapid chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput bioanalysis in drug development and clinical research settings.

Introduction

Monomethyl fumarate is the active metabolite of dimethyl fumarate, a therapeutic agent used in the treatment of relapsing forms of multiple sclerosis.[3][4] Upon oral administration, DMF is not quantifiable in plasma as it is rapidly hydrolyzed to MMF.[5] Consequently, pharmacokinetic assessments are based on the plasma concentrations of MMF.

The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification by LC-MS/MS. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved data quality. This application note provides a detailed protocol for the determination of MMF in human plasma, validated for linearity, precision, and accuracy.

Experimental

Materials and Reagents

-

Monomethyl fumarate (MMF) reference standard

-

This compound (MMF-d3) internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) cartridges or protein precipitation plates

Instrumentation

-

A liquid chromatography system capable of delivering reproducible gradients.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source. In some studies, an API-4000 LC-MS/MS system with a turbo ion spray (TIS) source was utilized.[1][2][6]

Chromatographic Conditions

The chromatographic separation is typically achieved on a C18 reversed-phase column. The mobile phase composition and gradient are optimized to provide good peak shape and resolution for both MMF and MMF-d3.

| Parameter | Condition |

| Column | Zodiac C18 or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic elution with 70:30 (v/v) mixture of acetonitrile and 0.1% formic acid.[7][8][9] Another study used a 25:75 (v/v) mixture.[1][2][6] |

| Flow Rate | 0.5 mL/min[7][8][9] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Mass Spectrometry Conditions

The mass spectrometer is operated in the negative ion electrospray ionization mode. The MRM transitions for MMF and MMF-d3 are optimized for maximum sensitivity and specificity.

| Parameter | MMF | MMF-d3 |

| Precursor Ion (Q1) | To be determined by infusion | To be determined by infusion |

| Product Ion (Q3) | To be determined by infusion | To be determined by infusion |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy (CE) | Optimized | Optimized |

| Declustering Potential (DP) | Optimized | Optimized |

Note: Specific ion transitions and voltages should be optimized for the instrument in use.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of MMF and MMF-d3 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the MMF stock solution to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.

-

Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples. The final concentration of the MMF-d3 internal standard should be consistent across all samples.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges according to the manufacturer's instructions.

-

Loading: Load 100 µL of plasma sample (standard, QC, or unknown) onto the conditioned cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute the analyte and internal standard with an appropriate solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the MMF-d3 internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis. One study involved protein precipitation and filtration from 100 μL of human plasma.[3][4][5]

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Linearity

The calibration curve was linear over the concentration range of 5.03 to 2006.92 ng/mL.[1][2][6] Another study reported a linear range of 25–2500 ng/mL.[3][4]

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| MMF | 5.03 - 2006.92 | > 0.99 |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated at four QC levels. Five precision and accuracy batches were performed during the entire validation.[7][8][9]

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | < 15 | 85 - 115 | < 15 | 85 - 115 |

Note: The actual values for precision and accuracy should be determined during method validation.

Visualizations

Experimental Workflow

References

- 1. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Validation of high performance liquid chromatography mass spectrometric method in negative ion mode for the estimation of Monomethyl fumarate in human plasma using Monomethyi fumarate D3 as internal standard | International Journal of Research In Pharmaceutical Chemistry and Analysis [rubatosis.org]

- 8. ejbps.com [ejbps.com]

- 9. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL FUMARATE BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]

Application Note: Quantitative Analysis of Monomethyl Fumarate in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Monomethyl fumarate (B1241708) (MMF) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). MMF is the active metabolite of dimethyl fumarate (DMF), a therapeutic agent used in the treatment of multiple sclerosis.[1][2] Accurate quantification of MMF in plasma is crucial for pharmacokinetic and bioequivalence studies.[3][4][5] The described method utilizes a simple and rapid sample preparation technique, either protein precipitation or solid-phase extraction, followed by reversed-phase LC-MS/MS analysis with a deuterated internal standard. This method is sensitive, specific, and has been validated for linearity, accuracy, and precision.[1][2][3][4][6]

Introduction

Dimethyl fumarate (DMF) is a prodrug that is rapidly and completely hydrolyzed by esterases in the body to its active metabolite, Monomethyl fumarate (MMF).[1][2] Therefore, pharmacokinetic assessments are based on the plasma concentrations of MMF.[3][5] This protocol details a robust and reliable LC-MS/MS method for the determination of MMF in human plasma, suitable for regulated bioanalysis. The use of a stable isotope-labeled internal standard, such as MMF-d3 or MMF-d5, ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[1][2][3][7]

Signaling Pathway

Monomethyl fumarate has been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.[2]

Caption: MMF activation of the Nrf2 signaling pathway.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of MMF in human plasma is depicted below.

Caption: Bioanalytical workflow for MMF quantification.

Experimental Protocols

Materials and Reagents

-

Monomethyl fumarate (MMF) reference standard

-

Monomethyl fumarate-d3 (MMF-d3) or Monomethyl fumarate-d5 (MMF-d5) internal standard (IS)[1][2][3][7]

-

Human plasma with anticoagulant (e.g., Sodium Fluoride/Potassium Oxalate)[3][4]

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (B129727) (HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[6]

Instrumentation

A liquid chromatography system coupled to a triple quadrupole mass spectrometer is used.[1][8]

-

LC System: HPLC or UPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

-

Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[1][6]

Sample Preparation

Method A: Protein Precipitation [2][3][5][9]

-

Pipette 100 µL of human plasma into a microcentrifuge tube.[3]

-

Add the internal standard solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Method B: Solid-Phase Extraction (SPE) [1][6]

-

Condition the SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample (to which the internal standard has been added) onto the cartridge.